
1-乙基环己基甲基丙烯酸酯
描述
1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.
科学研究应用
在临床应用中的机械性能
1-乙基环己基甲基丙烯酸酯作为一种环状甲基丙烯酸酯,已经被研究其机械性能,特别是在临床应用的背景下。研究表明,这些材料,包括使用异环甲基丙烯酸酯单体的聚合物和室温聚合系统,展示了韧性和机械性能,表明它们在临床环境中的潜在用途。例如,Patel和Braden(1991年)探讨了各种甲基丙烯酸酯的机械性能,突出了它们在低聚合收缩系统中的潜力以及它们在临床使用中的相关性 (Patel & Braden, 1991)。
新型聚合物系统和药物释放
另一个研究领域涉及开发新型聚合物系统用于药物释放。Patel,Braden和Downes(1994年)研究了一种异环甲基丙烯酸酯聚合物系统,最初作为低收缩聚合物系统开发,作为药物释放的生物材料以及促进骨骼或软骨再生。这项研究展示了甲基丙烯酸酯基聚合物在生物医学应用中的潜力,包括药物输送系统 (Patel, Braden, & Downes, 1994)。
分析表征和化学前体
还进行了关于N-烷基-芳基环己胺的分析表征研究,该类别包括1-乙基环己基甲基丙烯酸酯等物质。这些化合物已经合成和表征,以帮助鉴定新的滥用物质。Wallach等人(2016年)提供了这些化合物的详细合成和分析表征,展示了它们作为多功能聚合物合成的化学前体的潜力 (Wallach et al., 2016)。
高级分离技术
开发用于分析乙烯-甲基丙烯酸甲酯嵌段共聚物化学组成的高温分离技术是另一个重要的研究领域。Heinz等人(2005年)探索了高温凝胶渗透色谱等方法用于分析包括1-乙基环己基甲基丙烯酸酯在内的嵌段共聚物,这项研究对于理解这些复杂聚合物系统的组成和性质至关重要 (Heinz et al., 2005)。
生物医学应用中的生物相容性共聚物
最后,对于各种生物医学应用的生物相容性共聚物的研究是1-乙基环己基甲基丙烯酸酯研究的一个重要方面。例如,Ma等人(2003年)通过2-甲基丙烯酰氧乙基磷酸胆碱的原子转移自由基聚合合成了良好定义的生物相容性嵌段共聚物,这个过程包括甲基丙烯酸衍生物如1-乙基环己基甲基丙烯酸酯。这些共聚物由于其生物相容性和功能性在许多生物医学应用中显示出潜力 (Ma et al., 2003)。
作用机制
Target of Action
1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, a monofunctional acrylate monomer . Its primary targets are polymers and other materials used in various industries, including the production of adhesives, coatings, elastomers, and plastics .
Mode of Action
The interaction of 1-Ethylcyclohexyl methacrylate with its targets involves the synthesis of polymers and other materials . It is a colorless liquid with a faint odor and a low volatility , which allows it to be used in the production of polymers and other materials used in medical and industrial applications .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of polymers and other materials . The downstream effects of these pathways would be the creation of various products used in industries such as adhesives, coatings, elastomers, and plastics .
Pharmacokinetics
It is known that it is a colorless liquid with a faint odor and a low volatility , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1-Ethylcyclohexyl methacrylate’s action result in the synthesis of polymers and other materials . These materials are used in various industries, including the production of adhesives, coatings, elastomers, and plastics .
属性
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclohexyl methacrylate | |
CAS RN |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

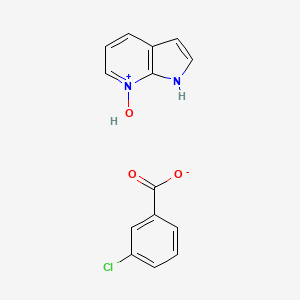
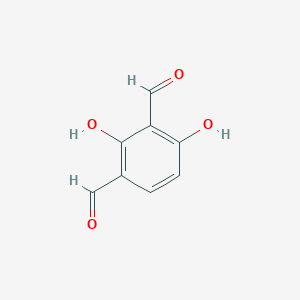
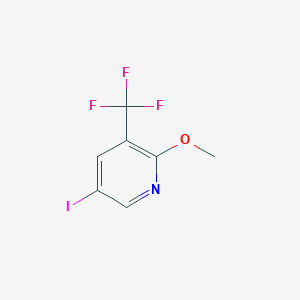
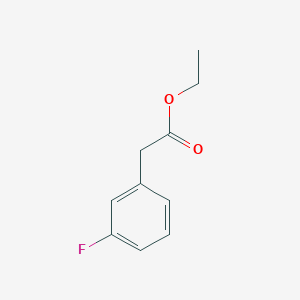
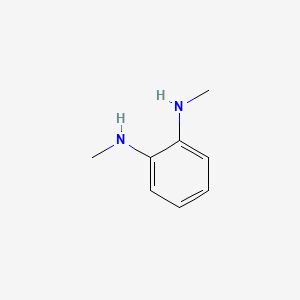
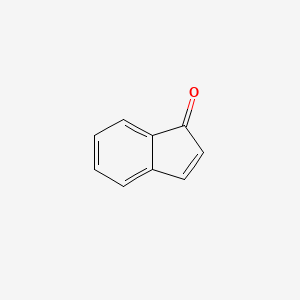

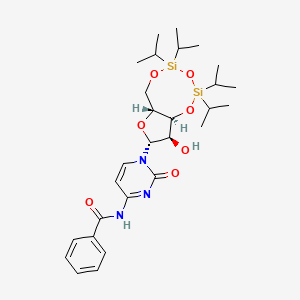



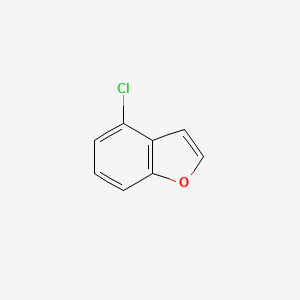
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
